1-heptyl-1H-indazol-6-amine

Description

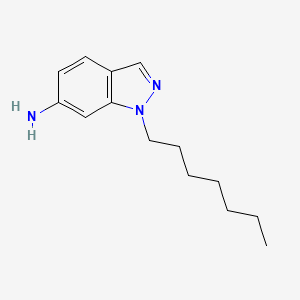

Structure

3D Structure

Properties

IUPAC Name |

1-heptylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-17-14-10-13(15)8-7-12(14)11-16-17/h7-8,10-11H,2-6,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELJTAOVPVFMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(C=CC(=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-heptyl-1H-indazol-6-amine: Properties, Synthesis, and Medicinal Chemistry Perspective

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically relevant molecules.[1][2] This technical guide provides an in-depth examination of a specific derivative, 1-heptyl-1H-indazol-6-amine. While direct empirical data for this compound is limited, this document synthesizes information from its core structure, 1H-indazol-6-amine, and related N-alkylated analogs to present a robust profile for researchers and drug development professionals. We will explore its physicochemical properties, propose a detailed synthetic protocol, predict its spectroscopic signature, and discuss its potential applications in drug discovery, with a focus on how the N1-heptyl substituent modulates its chemical character and biological potential.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This structure is of immense interest in pharmaceutical development due to its ability to act as a "hinge-binding" fragment, interacting with the backbone of protein kinases—a class of enzymes frequently targeted in oncology.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is the predominant isomer in most derivatives.[1]

The 6-amino functional group is a particularly valuable feature, serving as a key interaction point (hydrogen bond donor) in many biologically active molecules and a versatile handle for further chemical modification.[3][4] The addition of an N-alkyl chain, such as the heptyl group in 1-heptyl-1H-indazol-6-amine , is a common strategy in drug design to modulate physicochemical properties. The heptyl chain significantly increases lipophilicity, which can enhance membrane permeability and improve binding affinity within hydrophobic pockets of target proteins. This guide will provide the foundational chemical knowledge required to effectively utilize this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its handling, formulation, and behavior in biological systems. The properties of 1-heptyl-1H-indazol-6-amine are determined by its aromatic core and the appended lipophilic alkyl chain.

| Property | Value | Source/Method |

| IUPAC Name | 1-heptyl-1H-indazol-6-amine | IUPAC Nomenclature |

| CAS Number | 1155102-93-4 | Chemical Abstracts Service[5] |

| Molecular Formula | C₁₄H₂₁N₃ | Calculated |

| Molecular Weight | 231.34 g/mol | Calculated[6] |

| Appearance | Predicted: Off-white to tan solid or oil | Extrapolated from analogs[7] |

| Melting Point | Predicted: Lower than parent (204-206 °C) | Based on 1H-indazol-6-amine[7][8] |

| Boiling Point | Predicted: > 380 °C | Based on 1H-indazol-6-amine[7] |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; low aqueous solubility | Based on parent scaffold and lipophilic chain[7][9] |

| pKa | Predicted: ~4-5 (for the amino group) | Extrapolated from aromatic amines |

Rationale for Predictions: The long heptyl chain disrupts the crystal lattice packing that is present in the parent compound, 1H-indazol-6-amine, which is a solid with a high melting point (204-206 °C).[7][8] This disruption is expected to significantly lower the melting point. The increased molecular weight and van der Waals forces from the alkyl chain will lead to a higher boiling point. The nonpolar heptyl group drastically reduces water solubility while enhancing solubility in organic solvents.

Synthesis and Purification

The most direct and logical approach for preparing 1-heptyl-1H-indazol-6-amine is through the N-alkylation of the parent scaffold, 1H-indazol-6-amine. This is a standard transformation in heterocyclic chemistry.

Proposed Synthetic Pathway

The synthesis involves the deprotonation of the indazole N-H proton, which is the most acidic proton in the molecule, followed by nucleophilic attack on an alkyl halide.

Caption: Proposed synthetic workflow for 1-heptyl-1H-indazol-6-amine.

Experimental Protocol

Objective: To synthesize 1-heptyl-1H-indazol-6-amine via N-alkylation.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) OR Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1-Bromoheptane (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazol-6-amine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base portion-wise.

-

If using NaH: Add sodium hydride (1.2 eq) slowly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The evolution of hydrogen gas should be observed.

-

If using K₂CO₃: Add potassium carbonate (2.5 eq). This is a milder, safer alternative to NaH.

-

-

Alkylation: Add 1-bromoheptane (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 60-80 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-heptyl-1H-indazol-6-amine.

Causality Behind Choices:

-

Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, driving the reaction forward. K₂CO₃ is a milder, heterogeneous base suitable for larger-scale or safety-conscious applications.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and the intermediate anion, facilitating the Sₙ2 reaction.

-

Purification: Column chromatography is essential to separate the desired N1-alkylated product from any potential N2-isomer, unreacted starting material, and dialkylated byproducts.

Spectroscopic Characterization (Predicted)

For unambiguous identification, a combination of spectroscopic methods is required. The following data is predicted based on the known spectra of 1H-indazol-6-amine and the standard chemical shifts for an n-heptyl chain.[10][11]

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic Region (δ 7.8-6.5 ppm): Three protons on the benzene ring. Expect a singlet for H7, and two doublets for H4 and H5. Aliphatic Region (δ 4.2-0.8 ppm): A triplet for the N-CH₂ protons (~4.2 ppm), multiplets for the five internal CH₂ groups (~1.8-1.2 ppm), and a triplet for the terminal CH₃ group (~0.8 ppm). Amine Protons (δ ~4.0 ppm): A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Aromatic Region (δ ~150-100 ppm): Six distinct signals for the carbons of the indazole core. Aliphatic Region (δ ~50-14 ppm): Seven distinct signals for the heptyl chain carbons. |

| IR Spectroscopy | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3050 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (strong). ~1620, 1580, 1500 cm⁻¹: C=C and C=N stretching of the aromatic rings. ~1600 cm⁻¹: N-H scissoring (bending) of the amine. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 231. Key Fragments: m/z = 133 (loss of the heptyl chain, C₇H₁₅•), m/z = 132 (loss of heptene, C₇H₁₄). |

Reactivity, Stability, and Handling

-

Reactivity: The chemical behavior is dominated by three features:

-

The 6-Amino Group: This primary aromatic amine can undergo typical reactions such as acylation, sulfonylation, diazotization, and reductive amination.[3]

-

The Indazole Ring: The ring system is relatively electron-rich and can undergo electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the strongly activating amino group will influence the position of substitution.

-

N1-Position: The nitrogen at position 1 is part of the pyrazole ring and is generally less reactive after alkylation.

-

-

Stability and Storage: Like its parent compound, 1-heptyl-1H-indazol-6-amine is expected to be stable under normal laboratory conditions.[8] It should be stored in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the amino group.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

Role in Drug Discovery and Medicinal Chemistry

The true value of 1-heptyl-1H-indazol-6-amine lies in its potential as a scaffold or intermediate in drug discovery. The indazole core is a proven pharmacophore, and the 6-amino group is a key anchor for binding to many biological targets.[2]

Structure-Activity Relationship (SAR) Insights

The introduction of the heptyl group is a deliberate design choice aimed at modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 5. 1-Heptyl-1H-indazol-6-amine | 1155102-93-4 [amp.chemicalbook.com]

- 6. 007chemicals.com [007chemicals.com]

- 7. chembk.com [chembk.com]

- 8. 1H-Indazol-6-amine | CAS#:6967-12-0 | Chemsrc [chemsrc.com]

- 9. 1-Heptanamine, N-heptyl- (CAS 2470-68-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-heptyl-1H-indazol-6-amine

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic pathway to 1-heptyl-1H-indazol-6-amine, a molecule of significant interest to researchers and drug development professionals. The synthesis is presented in a logical, three-stage process, commencing with the formation of the indazole core, followed by regioselective N-alkylation, and concluding with the reduction of a nitro functionality. This document goes beyond a mere recitation of steps, offering insights into the mechanistic underpinnings of each transformation, the rationale for the selection of reagents and reaction conditions, and detailed experimental protocols. The guide is structured to be a self-validating system, ensuring that researchers can replicate the synthesis with a high degree of confidence. All quantitative data is summarized for clarity, and key experimental workflows are visually represented.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold in the design of a wide array of biologically active molecules. These compounds are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and antiviral properties. The ability to functionalize the indazole ring at various positions, particularly at the N1 and N2 positions of the pyrazole moiety, allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 1-heptyl-1H-indazol-6-amine, with its N1-heptyl chain and C6-amino group, represents a key building block for the exploration of new chemical space in drug discovery.

A Strategic Approach to the Synthesis of 1-heptyl-1H-indazol-6-amine

The synthesis of 1-heptyl-1H-indazol-6-amine can be efficiently achieved through a robust three-step sequence. This pathway is designed for both scalability and high fidelity, ensuring a good overall yield of the final product. The core strategy involves:

-

Formation of the Indazole Core: Synthesis of 6-nitro-1H-indazole from a commercially available substituted aniline.

-

Regioselective N1-Heptylation: The crucial step of introducing the heptyl group selectively at the N1 position of the indazole ring.

-

Reduction to the Target Amine: Conversion of the nitro group to the final amine functionality.

This strategic approach is visualized in the workflow diagram below:

Caption: Overall synthetic strategy for 1-heptyl-1H-indazol-6-amine.

Stage 1: Synthesis of the 6-Nitro-1H-indazole Core

The foundational step in this synthetic sequence is the construction of the 6-nitro-1H-indazole ring system. A highly efficient and well-documented method for this transformation is the diazotization of 2-methyl-5-nitroaniline followed by intramolecular cyclization.

Mechanistic Rationale

This reaction proceeds via the initial formation of a diazonium salt from the aniline derivative upon treatment with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid. The resulting diazonium species is unstable and readily undergoes an intramolecular cyclization, with the nucleophilic nitrogen of the diazo group attacking the aromatic ring, leading to the formation of the indazole core. The choice of a substituted o-toluidine derivative is critical for the regioselective formation of the desired indazole isomer.

Detailed Experimental Protocol

A procedure adapted from established methods for the synthesis of nitroindazoles provides a high-yielding route to 6-nitro-1H-indazole.[1]

-

Reagents and Materials:

-

2-Methyl-5-nitroaniline

-

Acetic acid

-

Sodium nitrite

-

Deionized water

-

Standard laboratory glassware

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution to the cooled aniline solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete cyclization.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to afford 6-nitro-1H-indazole as a solid.

-

-

Expected Yield: This procedure has been reported to yield the product in excellent purity and with a yield as high as 96.1%.[1]

Stage 2: Regioselective N1-Heptylation of 6-Nitro-1H-indazole

The introduction of the heptyl group onto the indazole nitrogen is a critical step where regioselectivity must be controlled. The indazole anion is an ambident nucleophile, with two reactive nitrogen atoms (N1 and N2). The desired product is the N1-alkylated isomer, which is generally the thermodynamically more stable product.[2]

Controlling Regioselectivity: The Role of Base and Solvent

The outcome of the N-alkylation of indazoles is highly dependent on the reaction conditions. To favor the formation of the N1-isomer, a strong, non-nucleophilic base in an aprotic solvent is typically employed.[3][4] Sodium hydride (NaH) is an excellent choice of base as it irreversibly deprotonates the indazole to form the indazolide anion. Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation without interfering with the nucleophilicity of the anion.[3][5] These conditions promote a thermodynamically controlled reaction, leading predominantly to the more stable N1-alkylated product.[2]

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the N-methylation of 6-nitro-1H-indazole and is expected to provide the desired N1-heptylated product with high selectivity.[5]

-

Reagents and Materials:

-

6-Nitro-1H-indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromoheptane (or 1-iodoheptane)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add 1-bromoheptane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-heptyl-6-nitro-1H-indazole.

-

Stage 3: Reduction of the Nitro Group to Afford 1-heptyl-1H-indazol-6-amine

The final step in the synthesis is the reduction of the nitro group on the indazole ring to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Rationale for Reduction Method

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and reliable method for the reduction of aromatic nitro groups. The reaction is typically carried out under a hydrogen atmosphere or by using a hydrogen transfer reagent such as hydrazine hydrate. This method is generally high-yielding and avoids the use of harsh or stoichiometric metal reductants.

Detailed Experimental Protocol

-

Reagents and Materials:

-

1-Heptyl-6-nitro-1H-indazole

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrazine hydrate (optional, as a hydrogen source)

-

Hydrogen gas supply (if not using hydrazine)

-

Celite®

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-heptyl-6-nitro-1H-indazole in ethanol or methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

If using hydrogen gas, flush the flask with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously.

-

Alternatively, if using hydrazine hydrate, add it dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography to give pure 1-heptyl-1H-indazol-6-amine.

-

Characterization Data

Accurate characterization of the synthesized compounds is essential for verifying their identity and purity. Below is a summary of expected and reported data for the key compounds in this synthesis.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected Mass Spec (m/z) |

| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 | Aromatic protons, N-H proton | [M+H]⁺ = 164.04 |

| 1-Heptyl-6-nitro-1H-indazole | C₁₄H₁₉N₃O₂ | 261.32 | Aromatic protons, Heptyl chain protons | [M+H]⁺ = 262.15 |

| 1-Heptyl-1H-indazol-6-amine | C₁₄H₂₁N₃ | 231.34 | Aromatic protons, Heptyl chain protons, NH₂ protons | [M+H]⁺ = 232.18 |

Note: Specific NMR chemical shifts and coupling constants will depend on the solvent used for analysis. Researchers should acquire their own analytical data to confirm the structures.

Conclusion

This technical guide has outlined a logical and robust synthetic pathway for the preparation of 1-heptyl-1H-indazol-6-amine. By providing detailed experimental protocols and explaining the underlying chemical principles, particularly concerning the critical regioselective N-alkylation step, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The described methods are based on well-established and reliable transformations, ensuring a high probability of success for those undertaking this synthesis.

References

-

PubChem. 1H-Indazol-6-amine. [Link]

-

007Chemicals. 1-Heptyl-1H-indazol-6-amine. [Link]

- Alam, M. S., & Keating, M. J. (2024).

- Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2048.

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969–5981.

- O'Keeffe, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2048.

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

- 1. 6-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-heptyl-1H-indazol-6-amine

A Theoretical and Investigatory Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

1-heptyl-1H-indazol-6-amine is a synthetic compound belonging to the indazole class of molecules. While the specific mechanism of action for this particular chemical remains uncharacterized in peer-reviewed literature, the indazole scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. This guide synthesizes the known pharmacological activities of structurally related indazole derivatives to propose putative mechanisms of action for 1-heptyl-1H-indazol-6-amine. Furthermore, a comprehensive experimental framework is provided to systematically investigate these hypotheses, enabling researchers to elucidate its molecular targets and physiological effects. This document serves as a roadmap for the scientific exploration of this novel compound, grounded in the established principles of pharmacology and drug discovery.

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.[1] Derivatives of indazole have been successfully developed as anti-inflammatory, anticancer, and neurological agents.[1][2][3]

Notably, the substitution pattern on the indazole core plays a critical role in determining the compound's biological activity. The presence of an amino group at the 6-position, as seen in 1-heptyl-1H-indazol-6-amine, has been specifically linked to antiproliferative and potential anticancer properties in several studies.[4][5] Additionally, modifications at the 1-position of the indazole ring are known to significantly influence receptor affinity and selectivity, particularly within the cannabinoid system.[6][7]

Given the structural features of 1-heptyl-1H-indazol-6-amine, this guide will focus on two primary, plausible mechanisms of action: modulation of the cannabinoid system and potential as an antiproliferative agent.

Hypothesized Mechanism of Action I: Modulation of the Cannabinoid System

A significant body of evidence points to indazole derivatives as potent modulators of the cannabinoid receptors, CB1 and CB2.[6][7][8] These G-protein coupled receptors are key components of the endocannabinoid system, which is involved in regulating a wide array of physiological processes, including pain, appetite, mood, and immune function.

The structural similarity of certain indazole derivatives to endogenous cannabinoids allows them to bind to and modulate the activity of CB1 and CB2 receptors.[6] It is therefore hypothesized that 1-heptyl-1H-indazol-6-amine may act as a ligand for these receptors. The heptyl chain at the 1-position is a lipophilic tail, a common feature in many synthetic cannabinoids that facilitates interaction with the receptor binding pocket.

Proposed Signaling Pathway

Caption: Proposed Cannabinoid Receptor Signaling Pathway.

Experimental Workflow for Investigating Cannabinoid Receptor Interaction

To validate the hypothesis of cannabinoid receptor modulation, a tiered experimental approach is recommended.

These assays are crucial for determining if 1-heptyl-1H-indazol-6-amine physically interacts with CB1 and CB2 receptors.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain cell membranes from cell lines stably expressing human CB1 or CB2 receptors.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Radioligand: Use a known high-affinity radiolabeled cannabinoid ligand, such as [3H]CP-55,940.

-

Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of 1-heptyl-1H-indazol-6-amine.

-

Incubation: Incubate the plates at 30°C for 60-90 minutes.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Ki).

| Parameter | Description |

| Ki (inhibition constant) | The concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates higher binding affinity. |

If binding is confirmed, functional assays are necessary to determine the nature of the interaction (agonist, antagonist, or inverse agonist).

Protocol: cAMP Accumulation Assay

-

Cell Culture: Use a cell line expressing the cannabinoid receptor of interest (e.g., CHO-hCB1).

-

Cell Treatment: Treat the cells with varying concentrations of 1-heptyl-1H-indazol-6-amine in the presence of forskolin (an adenylyl cyclase activator).

-

Incubation: Incubate for a specified time to allow for changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify cAMP levels using a commercially available kit (e.g., ELISA-based).

-

Data Analysis:

-

Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels.

-

Antagonist activity: The ability to block the cAMP reduction caused by a known CB1/CB2 agonist.

-

Inverse agonist activity: A dose-dependent increase in basal cAMP levels.

-

| Parameter | Description |

| EC50 (Half maximal effective concentration) | The concentration of an agonist that produces 50% of the maximal possible effect. |

| IC50 (Half maximal inhibitory concentration) | The concentration of an antagonist that inhibits the response to an agonist by 50%. |

Hypothesized Mechanism of Action II: Antiproliferative Effects

Several studies have demonstrated the anticancer potential of 6-aminoindazole derivatives.[4][5] These compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines.[2][3] The mechanism often involves the inhibition of key cellular pathways responsible for cell growth and proliferation.[4] It is plausible that 1-heptyl-1H-indazol-6-amine possesses similar cytotoxic or cytostatic properties.

Proposed Experimental Workflow for Investigating Antiproliferative Activity

Caption: Workflow for Antiproliferative Investigation.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 1-heptyl-1H-indazol-6-amine for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

| Parameter | Description |

| IC50 (Half maximal inhibitory concentration) | The concentration of the compound that reduces cell viability by 50%. |

Concluding Remarks and Future Directions

This guide provides a scientifically grounded framework for initiating the investigation into the mechanism of action of 1-heptyl-1H-indazol-6-amine. Based on the extensive literature on related indazole derivatives, modulation of the cannabinoid system and antiproliferative effects are the most probable biological activities. The detailed experimental protocols outlined herein will enable researchers to systematically test these hypotheses.

Should initial findings prove promising, further studies, including in vivo animal models for efficacy and safety, will be warranted. The elucidation of the mechanism of action of 1-heptyl-1H-indazol-6-amine will contribute valuable knowledge to the field of medicinal chemistry and may pave the way for the development of novel therapeutic agents.

References

-

Title: Indazole derivatives as modulators of the cannabinoid system. Source: Google Patents (EP3564214A1).

-

Title: Indazole partial agonists targeting peripheral cannabinoid receptors. Source: PubMed.

-

Title: Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. Source: ResearchGate.

-

Title: Indazole partial agonists targeting peripheral cannabinoid receptors | Request PDF. Source: ResearchGate.

-

Title: Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists | Request PDF. Source: ResearchGate.

-

Title: SAFETY DATA SHEET. Source: Fisher Scientific.

-

Title: SAFETY DATA SHEET. Source: Fisher Scientific.

-

Title: 1-Heptyl-1H-indazol-6-amine || ||. Source: 007Chemicals.

-

Title: SAFETY DATA SHEET. Source: Fisher Scientific.

-

Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Source: ResearchGate.

-

Title: 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433. Source: PubChem.

-

Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Source: Bentham Science.

-

Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: Semantic Scholar.

-

Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: PMC - PubMed Central.

-

Title: 1-Methyl-1H-indazol-6-yl-amine. Source: Chem-Impex.

-

Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Source: PMC - PubMed Central.

-

Title: 1H-Indazol-6-amine | C7H7N3 | CID 81423. Source: PubChem.

-

Title: Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Source: Sami Publishing Company.

-

Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: NIH.

-

Title: Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Source: ResearchGate.

-

Title: Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Source: PubMed.

-

Title: 1-Heptyl-1H-indazol-6-amine | 1155102-93-4. Source: ChemicalBook.

-

Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Source: ACS Publications.

-

Title: 1H-Indazole | C7H6N2 | CID 9221. Source: PubChem.

-

Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: PMC - NIH.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 6. EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Indazole partial agonists targeting peripheral cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of 1-Heptyl-1H-indazol-6-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analytical framework for investigating the biological activity of 1-heptyl-1H-indazol-6-amine. While direct empirical data on this specific molecule is not extensively published, its structural components—a 1-alkylated indazole core and a 6-amino substituent—are well-represented in medicinal chemistry literature as pharmacologically significant motifs. The indazole nucleus is a privileged scaffold found in numerous therapeutic agents, and its derivatives are prominent as potent synthetic cannabinoid receptor agonists and as promising anticancer agents.[1] This guide synthesizes established methodologies and structure-activity relationship (SAR) data from analogous compounds to propose a robust, dual-pronged research directive for characterizing 1-heptyl-1H-indazol-6-amine. We will explore its predicted activity as a cannabinoid receptor modulator and its potential as an antiproliferative agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically validate these hypotheses, supported by insights into the causal relationships between molecular structure and biological function.

Introduction: Deconstructing the Molecule of Interest

1-Heptyl-1H-indazol-6-amine is a synthetic heterocyclic compound. Its core, the indazole ring, is a bioisostere of indole, a key structure in many biologically active molecules.[1] The specific functionalization of this core dictates its pharmacological profile:

-

The 1-Heptyl Group: The presence of a long alkyl chain at the N1 position is a hallmark of a major class of synthetic cannabinoid receptor agonists (SCRAs).[2] SAR studies have consistently demonstrated that the length of this alkyl chain directly correlates with affinity and potency at the cannabinoid receptors, CB1 and CB2.[3] The heptyl chain, in particular, suggests a high likelihood of potent cannabinoid activity.

-

The 6-Amino Group: Separately, the 6-aminoindazole scaffold has been identified as a promising framework for the development of novel anticancer agents.[1][4][5][6] Derivatives have demonstrated significant antiproliferative effects in various cancer cell lines, with some acting as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1][4][6]

Given this structural dichotomy, a thorough investigation of 1-heptyl-1H-indazol-6-amine requires a dual-pathway analysis. This guide provides the necessary theoretical grounding and practical methodologies to explore both its potential as a cannabinoid agonist and as an anticancer compound.

Synthesis and Characterization: Establishing a Verifiable Starting Material

The foundation of any biological investigation is the purity and structural integrity of the test compound. The synthesis of 1-heptyl-1H-indazol-6-amine can be approached via a regioselective N1-alkylation of a 6-aminoindazole precursor. A common challenge in indazole chemistry is controlling the site of alkylation, as reactions can yield a mixture of N1 and N2 isomers.[7] However, specific conditions can strongly favor the desired N1 product.

Proposed Synthetic Protocol: N1-Heptylation of 6-Aminoindazole

This protocol is adapted from established methods for regioselective N1-alkylation of indazoles, which demonstrate high selectivity with the use of sodium hydride in an appropriate solvent like tetrahydrofuran (THF).[5][7]

Step 1: Deprotonation of 6-Amino-1H-indazole

-

To a stirred solution of 6-amino-1H-indazole (1.0 equivalent) in anhydrous THF under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt of the indazole is the critical step that directs the subsequent alkylation.

Step 2: N1-Alkylation

-

Cool the reaction mixture back to 0 °C.

-

Add 1-bromoheptane (1.1 equivalents) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC). The use of NaH in THF has been shown to confer excellent N1-regioselectivity for many indazole substrates.[7]

Step 3: Work-up and Purification

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1-heptyl-1H-indazol-6-amine.

Characterization: The final product must be rigorously characterized to confirm its identity and purity using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Predicted Biological Activity I: Cannabinoid Receptor Modulation

The N1-heptylindazole scaffold is a potent pharmacophore for cannabinoid receptor agonism. We hypothesize that 1-heptyl-1H-indazol-6-amine will act as an agonist at CB1 and CB2 receptors. The following experimental workflow is designed to comprehensively test this hypothesis.

Rationale and Signaling Pathways

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Canonical signaling for agonists involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which desensitizes the G-protein signal but can also initiate separate, G-protein-independent signaling cascades.[9][10] Assessing both pathways is crucial for understanding potential functional selectivity or "biased agonism."

Sources

- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. research.ucc.ie [research.ucc.ie]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 1-heptyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Drug Discovery

Indazole-containing derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their versatile biological activities.[1][2] The bicyclic structure, composed of a pyrazole ring fused to a benzene ring, serves as a crucial pharmacophore in numerous therapeutic agents.[1][2] While existing in two tautomeric forms, 1H-indazole is the more thermodynamically stable and predominant isomer.[1] The indazole nucleus is a key structural motif in drugs with a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3] This guide focuses on the specific derivative, 1-heptyl-1H-indazol-6-amine (CAS Number: 1155102-93-4), providing a comprehensive technical overview for its potential exploration in research and drug development. While detailed experimental data for this particular compound is not extensively published, this paper will extrapolate from the well-established chemistry and pharmacology of the indazole class to provide a robust scientific framework.

Physicochemical Properties of 1-heptyl-1H-indazol-6-amine

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of 1-heptyl-1H-indazol-6-amine are summarized below.

| Property | Value | Source |

| CAS Number | 1155102-93-4 | [4][5] |

| Molecular Formula | C14H21N3 | [4] |

| Molecular Weight | 231.34 g/mol | [4] |

| Purity Specification | ≥ 95% | [4] |

| Long-Term Storage | Store long-term in a cool, dry place | [4] |

Proposed Synthesis of 1-heptyl-1H-indazol-6-amine: A Mechanistic Approach

A likely starting material for this synthesis is 6-amino-1H-indazole. The N1-alkylation of the indazole ring can be selectively achieved under basic conditions. The choice of base is critical to deprotonate the indazole N-H, rendering it nucleophilic for subsequent reaction with an alkyl halide. Sodium hydride (NaH) is a common choice for this purpose, as it irreversibly deprotonates the indazole. The resulting indazolide anion can then be reacted with 1-bromoheptane to introduce the heptyl chain at the N1 position.

Step-by-Step Experimental Protocol:

-

Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous dimethylformamide (DMF).

-

Deprotonation of 6-amino-1H-indazole: 6-amino-1H-indazole is added to the solvent. The flask is cooled to 0 °C in an ice bath. Sodium hydride (NaH) is then added portion-wise to the stirred solution. The reaction is allowed to proceed at 0 °C until the evolution of hydrogen gas ceases, indicating the formation of the indazolide anion.

-

N-Alkylation: 1-bromoheptane is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-heptyl-1H-indazol-6-amine.

Caption: Proposed synthesis of 1-heptyl-1H-indazol-6-amine.

Potential Biological Activity and Therapeutic Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][6] Based on the known pharmacology of structurally related indazole compounds, several potential applications for 1-heptyl-1H-indazol-6-amine can be postulated.

Anticancer Potential

Many 6-aminoindazole derivatives have demonstrated significant anticancer activity.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. For instance, certain 1H-indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR) kinases.[1] The presence of the amino group at the 6-position and the N-heptyl chain could modulate the compound's interaction with the ATP-binding pocket of these kinases, potentially leading to potent and selective inhibition.

Caption: Potential anticancer mechanism of action.

Antibacterial Activity

Indazole derivatives have also emerged as a novel class of bacterial DNA gyrase B (GyrB) inhibitors.[9] This enzyme is essential for bacterial DNA replication and is a clinically validated target for antibiotics.[9] Structure-based drug design has led to the discovery of indazoles with potent enzymatic and antibacterial activity, particularly against Gram-positive pathogens.[9] The N-heptyl group of 1-heptyl-1H-indazol-6-amine could enhance its cell penetration, a key factor for antibacterial efficacy.

Other Potential Applications

The versatility of the indazole scaffold suggests other potential therapeutic applications for 1-heptyl-1H-indazol-6-amine, including:

-

Anti-inflammatory effects: Some indazole derivatives are known for their anti-inflammatory properties.[2]

-

Cardiovascular diseases: Certain indazole derivatives have shown efficacy against cardiovascular pathologies in experimental settings.[2][10]

-

Central Nervous System (CNS) disorders: The indazole nucleus is found in compounds with activity against CNS targets.[2]

Future Directions and Conclusion

While 1-heptyl-1H-indazol-6-amine is a relatively understudied compound, its core indazole structure suggests significant potential for further investigation in drug discovery. The proposed synthetic route provides a practical starting point for its preparation and subsequent biological evaluation. Future research should focus on the in-depth characterization of its biological activity, including its anticancer, antibacterial, and anti-inflammatory properties. Elucidating its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC. (n.d.). vertexaisearch.cloud.google.com.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). vertexaisearch.cloud.google.com.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.). vertexaisearch.cloud.google.com.

- Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed. (2014, February 15). vertexaisearch.cloud.google.com.

- The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). vertexaisearch.cloud.google.com.

- 1155102-93-4 1-Heptyl-1H-indazol-6-amine AKSci 9415DE. (n.d.). vertexaisearch.cloud.google.com.

- AB418401 | CAS 1155102-93-4 – abcr Gute Chemie. (n.d.). vertexaisearch.cloud.google.com.

- 1155102-93-4(6-Amino-1-heptyl-1H-indazole) | Kuujia.com. (n.d.). vertexaisearch.cloud.google.com.

- 210581-44-5|2-(6-Amino-1h-indazol-1-yl)acetonitrile - BLDpharm. (n.d.). vertexaisearch.cloud.google.com.

- 123177-54-8|1-(2-Fluoroethyl)-1h-indazol-6-amine - BLDpharm. (n.d.). vertexaisearch.cloud.google.com.

- 1-Heptyl-1H-indazol-6-amine || || - 007Chemicals. (n.d.). vertexaisearch.cloud.google.com.

- 1-Heptyl-1H-indazol-6-amine | 1155102-93-4 - ChemicalBook. (n.d.). vertexaisearch.cloud.google.com.

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). vertexaisearch.cloud.google.com.

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). vertexaisearch.cloud.google.com.

- 1-Methyl-1H-indazol-6-yl-amine - Chem-Impex. (n.d.). vertexaisearch.cloud.google.com.

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). vertexaisearch.cloud.google.com.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1155102-93-4 1-Heptyl-1H-indazol-6-amine AKSci 9415DE [aksci.com]

- 5. AB418401 | CAS 1155102-93-4 – abcr Gute Chemie [abcr.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 9. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

1-heptyl-1H-indazol-6-amine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 1-heptyl-1H-indazol-6-amine

Executive Summary

This technical guide provides a comprehensive framework for the characterization of 1-heptyl-1H-indazol-6-amine, a substituted indazole of interest to researchers in drug discovery and development. Given the scarcity of public-domain experimental data for this specific molecule, this document emphasizes the foundational principles and robust methodologies required to determine its solubility and stability profiles. We synthesize insights from analogous structures—N-alkylated indazoles and aromatic amines—and ground our procedural recommendations in authoritative regulatory guidelines. The protocols described herein are designed as self-validating systems to ensure the generation of reliable, reproducible data essential for advancing a compound through the development pipeline.

Predicted Physicochemical Profile of 1-heptyl-1H-indazol-6-amine

The molecular structure of 1-heptyl-1H-indazol-6-amine dictates its physicochemical behavior. It comprises three key moieties: a bicyclic aromatic indazole core, a C6-amino group, and an N1-heptyl chain.

-

Indazole Core: The indazole ring system is relatively planar and aromatic, contributing to the molecule's overall lipophilicity.

-

N1-Heptyl Chain: The seven-carbon alkyl chain is a significant contributor to lipophilicity. This feature is expected to substantially decrease aqueous solubility compared to the unsubstituted 1H-indazol-6-amine parent and increase solubility in nonpolar organic solvents.[1]

-

C6-Amino Group: As an aromatic amine, this group provides a basic center (pKa ≈ 4-5) that allows for protonation in acidic media.[2] Consequently, the aqueous solubility of 1-heptyl-1H-indazol-6-amine is predicted to be highly pH-dependent, increasing significantly at pH values below its pKa as the water-soluble salt is formed.[1][2][3]

Based on these structural features, we can predict the general solubility and stability characteristics summarized in Table 1.

Table 1: Predicted Physicochemical Properties of 1-heptyl-1H-indazol-6-amine

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Low at neutral and basic pH. Significantly higher at acidic pH (<4). | The long heptyl chain imparts high lipophilicity. The basic amino group allows for salt formation in acidic conditions, which enhances water solubility.[1][4][5] |

| Organic Solubility | High solubility in polar aprotic solvents (e.g., DMSO, DMF, THF) and moderate to high solubility in nonpolar solvents (e.g., Toluene, Dichloromethane), especially with slight heating. | The N-alkylation of indazoles generally improves solubility in common organic solvents used for synthesis and analysis.[6][7] |

| Chemical Stability | Potentially susceptible to oxidation and photolytic degradation. Stable to hydrolysis under neutral conditions. | Aromatic amines can be prone to oxidation, forming colored degradants. The indazole ring may also be susceptible to photolytic cleavage or rearrangement. N-dealkylation is a potential metabolic but less common chemical degradation pathway.[8][9] |

Part I: Solubility Determination

The solubility of a drug candidate is a critical parameter that influences its bioavailability and developability. It is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) when the system is at equilibrium. It is the 'gold standard' measurement.[10][11]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method used for early-stage screening.[12][13][14]

Experimental Design: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, as described by pioneers in the field and recognized by regulatory bodies, remains the most reliable technique for determining thermodynamic solubility.[10][11] The core principle is to allow an excess of the solid compound to equilibrate with the solvent over a prolonged period, ensuring saturation is achieved.

-

Excess Solid: Using a quantity of compound visibly in excess of what will dissolve is crucial to guarantee that the resulting solution is truly saturated.

-

Equilibration Time: An extended incubation period (typically 24-72 hours) is necessary to allow the dissolution process to reach thermodynamic equilibrium, which can be slow for poorly soluble compounds.[13]

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant, controlled temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.

-

Solid-Phase Separation: Before concentration analysis, any undissolved solid must be completely removed via filtration or high-speed centrifugation to avoid overestimation of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Multi-pH Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Sample Preparation: To a series of glass vials, add an excess amount (e.g., 2-5 mg) of solid 1-heptyl-1H-indazol-6-amine.

-

Solvent Addition: Add 1.0 mL of each respective buffer to the vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) for at least 24 hours. Visually confirm that excess solid remains.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm PVDF filter to remove all undissolved particles.

-

Quantification:

-

Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase or solvent mixture.

-

Prepare a set of calibration standards of 1-heptyl-1H-indazol-6-amine of known concentrations.

-

Analyze the diluted samples and calibration standards using a validated HPLC-UV or LC-MS method. The analytical method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[15][16][17]

-

-

Calculation: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility at that specific pH.

Experimental Design: Kinetic Solubility

Kinetic solubility assays are high-throughput screens designed to identify compounds with potential solubility liabilities early in discovery.[14][18] The most common methods involve adding a DMSO stock solution to an aqueous buffer and measuring the point of precipitation, often by nephelometry (light scattering) or direct UV analysis after filtration.[12][14][18]

Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of 1-heptyl-1H-indazol-6-amine in 100% DMSO (e.g., 20 mM).[19]

-

Plate Setup: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Use an automated liquid handler to dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the buffer to create the highest concentration point. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

-

Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[18]

-

Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed above the background is reported as the kinetic solubility.

Part II: Stability Profiling

Understanding a compound's intrinsic stability is mandated by regulatory agencies and is crucial for defining storage conditions, shelf-life, and identifying potential degradation products.[20][21] A forced degradation (or stress testing) study is the cornerstone of this effort. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[22][23]

-

Stress Conditions: A standard panel of stress conditions (acid, base, oxidation, heat, light) is used to cover the most common chemical degradation routes a drug substance might encounter.[23][24]

-

Target Degradation: The goal is to achieve a modest level of degradation (typically 5-20%).[24] Insufficient stress may not reveal degradation pathways, while excessive stress can lead to secondary or irrelevant degradants not seen under normal storage conditions.[23][25]

-

Stability-Indicating Method: The analytical method used (typically HPLC) must be proven to be "stability-indicating." This means it can accurately quantify the decrease in the parent compound while simultaneously separating it from all significant degradation products. This is a key requirement of ICH Q1A(R2).[20][24]

Caption: Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study

-

Method Development: First, develop a stability-indicating HPLC method, typically a reverse-phase method with a C18 column and a gradient of acetonitrile and water (with formic acid or ammonium acetate). Validate this method for specificity according to ICH Q2(R1) guidelines by ensuring baseline separation between the parent peak and any stress-induced degradant peaks.[15][17]

-

Stock Solution: Prepare a stock solution of 1-heptyl-1H-indazol-6-amine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature in the dark.

-

Thermal: Store vials of the stock solution and the solid powder at 80 °C.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[26] A control sample should be wrapped in foil.

-

Control: Store a vial of the stock solution protected from light at room temperature.

-

-

Time Points: Withdraw aliquots from each condition at specified time points (e.g., 2, 8, 24, 48 hours).

-

Sample Quenching:

-

For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution.

-

For other samples, dilute directly with the mobile phase.

-

-

Analysis: Analyze all samples by the stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity of the parent compound.

-

Data Interpretation:

-

Calculate the percent degradation for each condition.

-

Determine the mass balance to ensure all major degradants are accounted for.

-

Identify potential degradation pathways. For significant degradants, LC-MS analysis should be performed for structural elucidation.

-

References

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ICH. Quality Guidelines. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Al-Ghabeish, M., et al. A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Bavishi, B. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

-

Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Kerns, E. H. In vitro solubility assays in drug discovery. PubMed. [Link]

-

U.S. Food and Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

PCBIS. Thermodynamic solubility. [Link]

-

S. L, P., et al. A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical and Biological Science Archive. [Link]

-

ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Kamberi, M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Pharmaron. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Classic Chemistry Practicals. Solubility and pH of amines. [Link]

-

Johnson, J. A., et al. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology. [Link]

-

Basutto, J. A., et al. Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

-

G. Welde, M., et al. N-Dealkylation of Amines. Molecules. [Link]

-

Wamser, C. C. Chapter 22 Notes - Amines. Portland State University. [Link]

-

Al-Masoudi, N. A., et al. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. [Link]

-

NCERT. Amines. [Link]

-

Keating, T. A., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

-

LibreTexts Chemistry. 23.1: Properties of amines. [Link]

-

Liu, Y., et al. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Environmental Science & Technology. [Link]

-

ACS Publications. Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development. [Link]

-

Alam, M. M., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

-

Alam, M. M., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]

Sources

- 1. issr.edu.kh [issr.edu.kh]

- 2. Chapter 22 notes [web.pdx.edu]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 16. fda.gov [fda.gov]

- 17. fda.gov [fda.gov]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 22. ijisrt.com [ijisrt.com]

- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. resolvemass.ca [resolvemass.ca]

- 25. onyxipca.com [onyxipca.com]

- 26. ICH Official web site : ICH [ich.org]

Investigating the Therapeutic Landscape of 1-heptyl-1H-indazol-6-amine: A Guide to Potential Targets and Validation Strategies

An In-depth Technical Guide

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative disorders.[1][2] This guide focuses on the specific, yet under-characterized molecule, 1-heptyl-1H-indazol-6-amine. While direct biological data for this compound is sparse, its structural components—the proven 1H-indazol-6-amine core and the modulating N1-heptyl chain—provide a strong basis for hypothesizing its potential therapeutic targets. We will dissect the molecule's structure, propose primary target classes based on extensive data from related analogs, and provide detailed, actionable protocols for target validation. This document serves as a strategic roadmap for initiating a drug discovery program centered on this promising chemical entity.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic compounds that have garnered significant interest from pharmacologists and medicinal chemists.[2][3] Their unique structure allows for versatile functionalization, enabling the fine-tuning of physiochemical properties and biological activity.[4] Marketed drugs and clinical candidates containing the indazole nucleus have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antibacterial effects.[5][6]

The therapeutic success of indazole derivatives is often attributed to their ability to act as effective "hinge-binding" fragments, particularly in the context of protein kinases.[7] This allows them to anchor within the ATP-binding pocket of these enzymes, leading to potent and often selective inhibition. The 1H-indazol-3-amine and 6-aminoindazole substructures are particularly noteworthy for their demonstrated anticancer activities.[7][8]

Structural Dissection of 1-heptyl-1H-indazol-6-amine

To predict the therapeutic potential of 1-heptyl-1H-indazol-6-amine, we must consider the contributions of its two primary structural features.

Caption: Key structural components of 1-heptyl-1H-indazol-6-amine.

-

The 1H-Indazol-6-amine Core: This moiety is the primary driver of the molecule's predicted bioactivity. Numerous studies have established that 6-aminoindazole derivatives possess potent antiproliferative effects against various cancer cell lines.[8][9] This core structure likely serves as the primary pharmacophore for interacting with protein targets.

-

The N1-Heptyl Substituent: The long, seven-carbon alkyl chain at the N1 position significantly increases the molecule's lipophilicity. This has several important implications:

-

Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and oral bioavailability, but may also lead to higher metabolic turnover and potential off-target effects.

-

Target Binding: The heptyl chain can engage with hydrophobic sub-pockets within a target's binding site, potentially increasing binding affinity and modulating selectivity compared to unsubstituted or smaller N-alkylated analogs.

-

Primary Potential Therapeutic Target Classes

Based on the extensive literature for structurally related indazole compounds, we can prioritize several protein families as high-probability targets for 1-heptyl-1H-indazol-6-amine.

Protein Kinases

The indazole scaffold is prevalent in a multitude of kinase inhibitors.[1][4] The planar ring system is adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding site.

-

Fibroblast Growth Factor Receptors (FGFRs): Several novel 1H-indazol-3-amine derivatives have been developed as potent FGFR inhibitors.[3] FGFR signaling is a critical pathway in cell proliferation and angiogenesis, and its dysregulation is a hallmark of many cancers.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib, an FDA-approved drug for renal cell carcinoma and soft tissue sarcoma, features an indazole core and functions as a multi-targeted tyrosine kinase inhibitor, including VEGFR.[8]

-

BCR-Abl: In chronic myeloid leukemia (CML), the BCR-Abl fusion protein is a key oncogenic driver. 1H-Indazol-3-amine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of Bcr-Abl.[3]

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. In the tumor microenvironment, IDO1 activity leads to immunosuppression by depleting tryptophan and producing kynurenine metabolites. Thus, IDO1 inhibitors are actively pursued as cancer immunotherapies. Several indazole derivatives have been designed and synthesized as IDO1 inhibitors, with some compounds showing remarkable activity.[3] The 6-aminoindazole core, in particular, has been explored for this target class.[8]

Experimental Validation Workflows

A systematic, multi-tiered approach is required to identify and validate the therapeutic targets of 1-heptyl-1H-indazol-6-amine.

Caption: A tiered workflow for target validation of a novel compound.

Tier 1: Initial Screening and Target Identification

The first step is to confirm the predicted bioactivity and identify potential interacting proteins.

Protocol: Cancer Cell Line Proliferation Assay (MTT-based)

This protocol assesses the compound's ability to inhibit the growth of cancer cells, a common activity for indazole derivatives.[7]

-